3-Cyano-5-nitrobenzamide

Physicochemical Properties Thermal Analysis Procurement Specifications

Researchers and procurement managers seeking a chemically unique benzamide building block often face challenges with ill-characterized analogs. 3-Cyano-5-nitrobenzamide solves this with a defined X-ray crystal structure and a dual nitro-cyano substitution pattern, enabling precise SAR and prodrug design. Key benefits: - Available at ≥98% purity, validated by HPLC. - Melting point 188-189°C ensures consistent handling and stability. - Preliminary CCR5 antagonist activity supports immediate use as a screening scaffold. - In stock with expedited global shipping for timely project initiation.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 50826-03-4
Cat. No. B14144131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-nitrobenzamide
CAS50826-03-4
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])C#N
InChIInChI=1S/C8H5N3O3/c9-4-5-1-6(8(10)12)3-7(2-5)11(13)14/h1-3H,(H2,10,12)
InChIKeyMOUQNZVCCKGHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-5-nitrobenzamide: Specifications & Procurement


3-Cyano-5-nitrobenzamide (CAS 50826-03-4) is a disubstituted benzamide derivative characterized by the presence of both a nitro (-NO₂) and a cyano (-CN) group on its aromatic ring. This substitution pattern imparts distinct physicochemical properties, including a high melting point of 188-189 °C [1]. While detailed, peer-reviewed pharmacological characterization is currently limited in public literature, preliminary screening data suggests potential activity as a CCR5 antagonist, indicating a role in modulating chemokine receptor pathways relevant to inflammation and HIV infection [2]. As a nitro-substituted benzamide, it is also structurally related to a class of compounds explored for their ability to act as prodrugs in nitroreductase-based cancer therapy strategies [3].

Structural motif Disubstituted benzamide with dual electron-withdrawing groups (–NO₂, –CN)
Reported activity Preliminary CCR5 antagonist activity; may support chemokine pathway studies
Prodrug candidate Nitrobenzamide scaffold for nitroreductase-based prodrug design (class-level rationale)

3-Cyano-5-nitrobenzamide: Why Analogs Fall Short


Generic substitution with mono-functionalized benzamides, such as 3-nitrobenzamide or 3-cyanobenzamide, is not chemically equivalent to 3-cyano-5-nitrobenzamide. The dual electron-withdrawing nature of the cyano and nitro groups in the target compound synergistically influences its electronic density, molecular dipole, and potential hydrogen-bonding network . These factors critically affect its behavior as a chemical intermediate, its interaction with biological targets, and its solid-state properties. For instance, the melting point of 3-cyano-5-nitrobenzamide (188-189 °C) [1] is significantly higher than that reported for 3-nitrobenzamide (140-143 °C) [2], a direct consequence of stronger intermolecular forces facilitated by the additional cyano group. This difference has direct implications for its handling, purification, and formulation, underscoring why it cannot be treated as a simple 'drop-in' replacement for related in-class compounds.

Dual electron-withdrawing group synergy
Mono-substituted analogs (e.g., 3-nitrobenzamide) lack the cyano group, altering electronic density and intermolecular interactions.
Thermal property divergence
Melting point difference (>40 °C) may affect handling, purification, and formulation compatibility.
Biological target engagement
Reported CCR5 antagonist activity is not observed with simpler benzamides; substituting may eliminate this research pathway.

3-Cyano-5-nitrobenzamide: Comparative Evidence


Melting Point Comparison

The melting point of 3-cyano-5-nitrobenzamide is reported as 188-189 °C [1]. This represents a significant thermal stability differential compared to its closest mono-functionalized analog, 3-nitrobenzamide, which has a reported melting point range of 140-143 °C [2]. This higher melting point is a quantifiable indicator of stronger intermolecular interactions within the crystal lattice, directly attributable to the additional cyano group.

Melting Point Comparison
Reported
Target: 188–189 °C 3-Nitrobenzamide: 140–143 °C Δ 45–49 °C
Supports thermal stability differentiation
Vendor-reported data; verify for specific lot
Physicochemical Properties Thermal Analysis Procurement Specifications

CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that 3-cyano-5-nitrobenzamide can function as a CCR5 antagonist [1]. While specific IC50 values for this exact compound are not detailed in the public source, its reported activity is a clear point of differentiation from simpler benzamides like 3-cyanobenzamide or 3-nitrobenzamide, for which no such activity is reported in literature reviews. This suggests the 3-cyano-5-nitro substitution pattern may confer a unique pharmacophore for engaging this chemokine receptor.

CCR5 Antagonism
Class-level inference
Qualitative CCR5 antagonist activity reported; no IC₅₀ data available.
Context-dependent; target engagement requires validation
Based on preliminary pharmacological screening (2012)
CCR5 Antagonism Inflammation HIV Research Chemokine Receptor

Reduction Potential: Prodrug Application

The nitro group in nitrobenzamides is a known trigger for enzymatic reduction, a key mechanism exploited in the design of prodrugs for gene-directed enzyme prodrug therapy (GDEPT) [1]. The presence of the electron-withdrawing cyano group in 3-cyano-5-nitrobenzamide is expected to modulate the reduction potential of the nitro group, potentially altering its rate of activation by nitroreductases compared to other nitrobenzamides lacking this substituent [2]. This functional group synergy is a class-level inference but provides a rational basis for its selection over non-cyanated analogs.

Reduction Modulation
Class-level inference
Cyano group may modulate nitro reduction potential based on electronic principles; no experimental comparison.
In silico rationale; experimental validation needed
General organic chemistry concept
Prodrug Nitroreductase Cancer Therapy Electrochemical Properties

X-ray Crystal Structure

The single-crystal X-ray structure of 3-cyano-5-nitrobenzamide has been solved, with preliminary reports indicating crystallization in a monoclinic system [1]. This high-resolution structural data is a significant differentiator, as it provides a definitive, three-dimensional model of the molecule for computational docking, SAR analysis, and understanding its solid-state packing. This level of characterization is often unavailable for more common, simpler benzamide analogs.

Crystal Structure
Supporting evidence
Single-crystal X-ray structure solved; monoclinic system reported.
Enables accurate molecular modeling
Full 3D coordinates available for docking studies
Crystallography Solid-State Chemistry Structural Biology Molecular Modeling

3-Cyano-5-nitrobenzamide: Application Scenarios


CCR5-Targeted Probe Scaffold

Given its reported preliminary activity as a CCR5 antagonist [1], 3-cyano-5-nitrobenzamide is best deployed as a starting scaffold for medicinal chemistry programs focused on developing novel modulators of chemokine signaling. Its unique substitution pattern is not shared by inactive analogs, making it a chemically rational starting point for structure-activity relationship (SAR) studies aimed at treating CCR5-mediated diseases like HIV infection and chronic inflammation.

Nitroreductase Prodrug Intermediate

This compound's dual electron-withdrawing groups make it a compelling intermediate for synthesizing next-generation prodrugs for GDEPT. The cyano group is expected to fine-tune the reduction potential of the nitro group [2], a key factor in determining the rate and efficiency of prodrug activation by nitroreductases. This provides a clear rationale for selecting it over less modifiable mono-functionalized benzamides in the design of cancer therapeutics with improved therapeutic windows.

Crystallography & Computational Modeling

The availability of its X-ray crystal structure [3] makes 3-cyano-5-nitrobenzamide a superior choice for academic and industrial groups performing in silico target deconvolution, virtual screening, or rigorous SAR by crystallography. The accurate atomic coordinates allow for more precise molecular docking and binding mode predictions, reducing the risk of false positives that can arise from using lower-fidelity, predicted models of less-characterized analogs.

Thermal Analysis Standard

Its significantly higher melting point (188-189 °C) compared to 3-nitrobenzamide (140-143 °C) [4] positions 3-cyano-5-nitrobenzamide as a useful reference compound in academic and industrial analytical chemistry. It can serve as a benchmark in differential scanning calorimetry (DSC) or as a model system for studying the impact of a cyano group on the thermal stability and intermolecular forces within a crystalline benzamide lattice.

Application
Selection Property
Validation Focus
CCR5-Targeted Probe Scaffold
Reported CCR5 antagonist activity (preliminary)
Confirm target engagement and selectivity in chemokine assays
Nitroreductase Prodrug Intermediate
Dual electron-withdrawing substitution pattern
Evaluate reduction potential and prodrug activation rates
Crystallography & Computational Modeling
Experimentally determined crystal structure
Utilize 3D coordinates for docking and SAR studies
Thermal Analysis Standard
Thermal stability profile vs mono-substituted analogs
Correlate thermal behavior with crystal lattice forces

Technical Documentation Hub

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13 linked technical documents
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